![molecular formula C25H19Cl2N3O B2971533 3-(2-chlorobenzyl)-5-(4-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189917-42-7](/img/structure/B2971533.png)
3-(2-chlorobenzyl)-5-(4-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorobenzyl)-5-(4-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a pyrimidoindole derivative that has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of 3-(2-chlorobenzyl)-5-(4-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is not fully understood. However, it has been reported to inhibit the activity of enzymes that are involved in the growth of cancer cells. This compound has also been reported to inhibit the activity of enzymes that are involved in the synthesis of bacterial and fungal cell walls, leading to their death.
Biochemical and Physiological Effects:
3-(2-chlorobenzyl)-5-(4-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell walls. Additionally, it has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2-chlorobenzyl)-5-(4-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one in lab experiments include its potential applications in the field of medicine and its ability to inhibit the growth of cancer cells, bacteria, and fungi. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 3-(2-chlorobenzyl)-5-(4-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one. One direction is to further investigate its potential applications in the field of medicine, particularly in the treatment of cancer, bacterial and fungal infections, and inflammatory diseases. Another direction is to investigate its toxicity and safety profile. Additionally, further research is needed to fully understand its mechanism of action and to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of 3-(2-chlorobenzyl)-5-(4-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one has been reported using various methods. One of the methods involves the reaction of 2-chlorobenzylamine and 4-chlorobenzaldehyde with 2-methyl-4,6-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in the presence of a catalyst. Another method involves the reaction of 2-chlorobenzylamine and 4-chlorobenzaldehyde with 2-methyl-4,6-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in the presence of a base. These methods have been reported to yield 3-(2-chlorobenzyl)-5-(4-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one in good yields.
Applications De Recherche Scientifique
3-(2-chlorobenzyl)-5-(4-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one has potential applications in the field of medicine. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. This compound has also been reported to exhibit antifungal and antibacterial activity. Additionally, it has been reported to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
3-[(2-chlorophenyl)methyl]-5-[(4-chlorophenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Cl2N3O/c1-16-6-11-22-20(12-16)23-24(30(22)13-17-7-9-19(26)10-8-17)25(31)29(15-28-23)14-18-4-2-3-5-21(18)27/h2-12,15H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIIPQJJEDOXIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorobenzyl)-5-(4-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

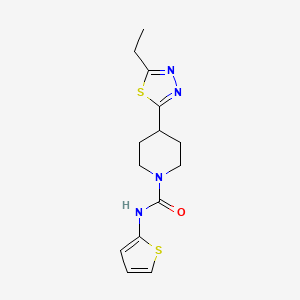
![[4-(3,4-Dimethylphenyl)sulfonyl-6,7-dimethoxyquinolin-3-yl]-phenylmethanone](/img/structure/B2971453.png)
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2971457.png)
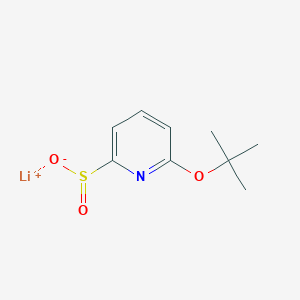
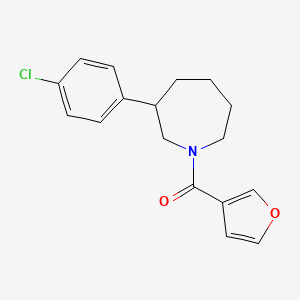
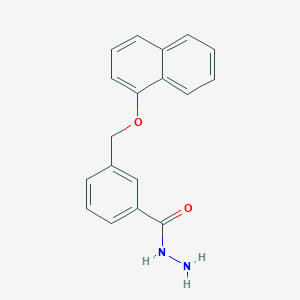
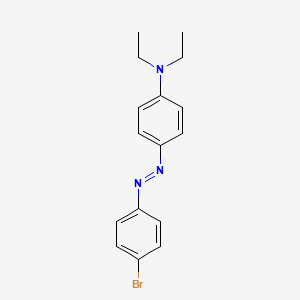
![(Z)-ethyl 1-cyclohexyl-2-((3,5-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2971463.png)
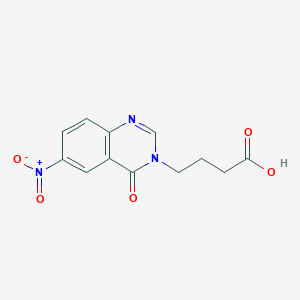
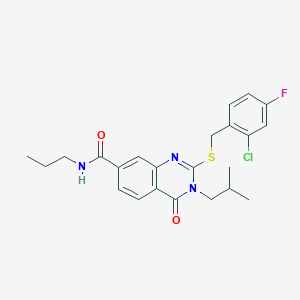
![2-(2,4-dimethylphenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2971468.png)
![2-(4-fluorobenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2971469.png)
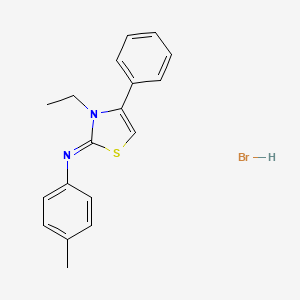
![2-(4-ethoxyphenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2971473.png)